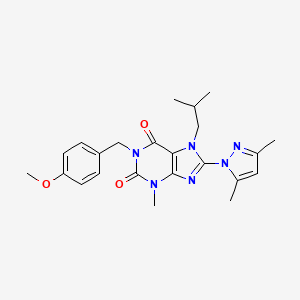![molecular formula C19H13F3N4OS2 B6563832 N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1172811-10-7](/img/structure/B6563832.png)
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step reactions:
Formation of the Pyrazole Core: : This can be achieved via the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of Thiophene and Thiazole: : Subsequent steps involve the incorporation of thiophene and thiazole rings through heterocyclic synthesis strategies, often utilizing catalysts or specific conditions to promote ring formation.
Benzamide Group Addition: : The final step involves acylation reactions to introduce the benzamide group, often using reagents like trifluoromethyl benzoyl chloride under basic conditions.
Industrial Production Methods
For large-scale production, the process may be optimized through:
Batch or Continuous Flow Processes: : Depending on the desired scale, either batch reactors or continuous flow systems can be utilized.
Catalysis and Green Chemistry: : Employing catalysts to improve yields and minimize waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the thiazole and thiophene rings, leading to various oxidized derivatives.
Substitution Reactions: : N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide can participate in nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations.
Condensation Reactions: : The compound can undergo condensation reactions, forming larger molecules or cyclic structures.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium or platinum catalysts are often employed in various reactions.
Major Products Formed
Oxidized Derivatives: : Resulting from reactions with oxidizing agents.
Substituted Products: : Formed through various substitution reactions.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Potential Drug Candidate: : Its unique structure makes it a candidate for drug discovery, targeting specific biological pathways.
Biological Probes: : Used in research to study enzyme activities and protein interactions.
Industry
Advanced Materials: : Utilized in the development of advanced materials with specific electronic properties.
Catalysis: : Acts as a catalyst in various industrial chemical reactions.
Mechanism of Action
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide exerts its effects by:
Targeting Specific Enzymes or Receptors: : Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity.
Pathway Interference: : It can interfere with specific biochemical pathways, leading to therapeutic effects or altering metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is unique due to:
Enhanced Stability: : Its trifluoromethyl group imparts greater stability.
Selective Reactivity: : The presence of multiple heterocyclic rings provides unique reactive sites.
List of Similar Compounds
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-benzamide: : Lacks the trifluoromethyl group.
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-methylbenzamide: : Substituted with a methyl group instead of trifluoromethyl.
This compound's versatility and complex structure make it a significant subject of research and application across various scientific domains.
Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS2/c1-11-9-16(24-17(27)12-5-2-3-6-13(12)19(20,21)22)26(25-11)18-23-14(10-29-18)15-7-4-8-28-15/h2-10H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWNHPPZLGQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B6563761.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B6563768.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B6563772.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6563780.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B6563787.png)
![2-(2-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6563789.png)
![5-chloro-2-methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563801.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6563806.png)
![3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563811.png)
![3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563817.png)
![2-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563826.png)
![2-(1H-indol-3-yl)-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-oxoacetamide](/img/structure/B6563829.png)
![N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide](/img/structure/B6563839.png)

